![molecular formula C12H11NO2S B182919 Methyl 2-amino-5-phenylthiophene-3-carboxylate CAS No. 61325-02-8](/img/structure/B182919.png)
Methyl 2-amino-5-phenylthiophene-3-carboxylate
Overview
Description
Methyl 2-amino-5-phenylthiophene-3-carboxylate is an organic compound with the molecular formula C12H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetylene with sulfur and an amine, followed by esterification. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization and subsequent esterification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-amino-5-phenylthiophene-3-carboxylate is recognized as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it has been investigated for its potential as an antimalarial agent. Research indicates that derivatives of this compound can inhibit the enzyme PfATC (Plasmodium falciparum aspartate transcarbamoylase), which is vital for the pyrimidine biosynthesis pathway in malaria parasites. The most potent inhibitors from the series exhibited selective cytotoxicity, showing significant effects on malaria-infected cells while sparing normal human lymphocytes .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to participate in multicomponent reactions allows chemists to create diverse chemical entities efficiently. This characteristic is particularly beneficial in medicinal chemistry, where rapid lead optimization is essential .
Material Science
The compound has potential applications in material science, particularly in the development of conductive polymers. These materials are essential for electronic devices and can be synthesized using thiophene derivatives like this compound. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic applications .
Biological Research
This compound is also under investigation for its biological activities beyond antimalarial effects. Studies suggest it may have implications in cancer research, where its derivatives are being tested for cytotoxicity against various cancer cell lines. The selectivity observed in these studies indicates that this compound could serve as a lead structure for developing new anticancer therapies .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material. Its consistent properties help ensure accuracy and reliability in various experimental protocols, making it valuable for researchers conducting quantitative analyses .
Case Study 1: Antimalarial Drug Development
A study focused on the BDA series of compounds derived from this compound demonstrated their potential as antimalarial agents by inhibiting PfATC. The most effective compounds showed IC50 values ranging from 1.59 µM to 5.69 µM against the target enzyme while exhibiting minimal toxicity to human cells .
Case Study 2: Synthesis of Complex Molecules
Research has highlighted the efficiency of using this compound in multicomponent reactions to synthesize complex thiophene-based structures. This approach significantly reduces the number of steps required to obtain desired products, facilitating faster drug discovery processes .
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-phenylthiophene-2-carboxylate: Similar structure but different positioning of functional groups.
Methyl 2-amino-4-phenylthiophene-3-carboxylate: Another isomer with different functional group arrangement.
Uniqueness
Methyl 2-amino-5-phenylthiophene-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Methyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 61325-02-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
This compound has the molecular formula and a molecular weight of 233.29 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with amines and carboxylic acids. Various methods have been reported in the literature to optimize yield and purity, including the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance, its derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.23 μM . This suggests a strong potential for development into an anti-tuberculosis drug.
Antiviral Activity
The compound has also been evaluated for antiviral properties. In vitro assays demonstrated that certain derivatives exhibit significant activity against viral strains, including those related to SARS-CoV-2 . The most potent compounds showed EC50 values comparable to established antiviral agents, indicating their potential as therapeutic candidates.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new drug candidate. This compound derivatives were tested against human cell lines, revealing low cytotoxicity at concentrations up to 100 μM . This indicates a favorable therapeutic window for further development.
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound and its derivatives:
Study | Activity Evaluated | Findings |
---|---|---|
Study 1 | Antimicrobial | MIC = 0.23 μM against Mtb H37Rv |
Study 2 | Antiviral | EC50 values comparable to remdesivir |
Study 3 | Cytotoxicity | IC50 > 100 μM in human lymphocytes |
These findings underline the compound's versatility as a lead structure for developing new therapeutics targeting infectious diseases.
Properties
IUPAC Name |
methyl 2-amino-5-phenylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYRXLPXSJZIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351623 | |
Record name | methyl 2-amino-5-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61325-02-8 | |
Record name | methyl 2-amino-5-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61325-02-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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